molecular formula C19H14ClN3O B3014602 5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 400075-96-9

5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B3014602
CAS RN: 400075-96-9
M. Wt: 335.79
InChI Key: WZWPYXSBBOYPAX-UHFFFAOYSA-N
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Description

5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as BCP, is an important synthetic compound with a wide range of applications in the scientific community. BCP is a heterocyclic compound composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless, crystalline solid that is soluble in water and organic solvents. BCP has been widely studied in recent years due to its potential use in a variety of scientific applications.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 5-(1-Benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone have been explored for their antimicrobial properties. A study by Addla et al. (2012) designed and synthesized a series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids, showing significant antimicrobial activity against various bacteria and fungal strains.

Catalytic Activity in Chemical Reactions

Benzimidazolium salts and their palladium N-heterocyclic carbene complexes, related to this compound, have shown effectiveness in catalyzing carbon-carbon bond-forming reactions. Akkoç et al. (2016) demonstrated that these compounds are efficient catalysts for Suzuki–Miyaura cross-coupling and arylation reactions.

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those structurally similar to this compound, have been studied for their ability to inhibit mammalian DNA topoisomerase I. Alpan et al. (2007) synthesized and evaluated several 1H-benzimidazole derivatives, finding that some showed potent topoisomerase I inhibition.

Synthesis of Heterocyclic Compounds

The compound 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, related to this compound, has been synthesized through a modified Hantzsch reaction, as studied by Dzvinchuk (2007). This methodology includes the formation of compounds with a 1,4-dihydropyridine ring and is completed by aromatization.

Optical Properties

Studies on the optical properties of novel derivatives related to this compound have been conducted. Ge et al. (2014) synthesized a series of novel derivatives and investigated their fluorescence spectral characteristics, demonstrating a correlation between absorption and emission maxima with substituent groups.

Coordination Polymers and Magnetic Properties

The asymmetric benzimidazole ligand, structurally related to this compound, has been used to construct multidimensional coordination polymers with interesting magnetic properties. Zhang et al. (2013) synthesized three isomorphous two-dimensional coordination polymers, exploring their luminescent properties and demonstrating a red-shift in the solid state at room temperature.

properties

IUPAC Name

5-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-7-8-17-16(10-15)22-19(14-6-9-18(24)21-11-14)23(17)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPYXSBBOYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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